molecular formula C10H18N2 B12892534 5-(sec-Butyl)-3-isopropyl-1H-pyrazole

5-(sec-Butyl)-3-isopropyl-1H-pyrazole

Cat. No.: B12892534
M. Wt: 166.26 g/mol
InChI Key: LGBXQGUVHJRHAL-UHFFFAOYSA-N
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Description

5-(sec-Butyl)-3-isopropyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(sec-Butyl)-3-isopropyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazines with 1,3-diketones or β-keto esters. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(sec-Butyl)-3-isopropyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole compounds with various functional groups.

Scientific Research Applications

5-(sec-Butyl)-3-isopropyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-(sec-Butyl)-3-isopropyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(sec-Butyl)-3-methyl-1H-pyrazole
  • 5-(sec-Butyl)-3-ethyl-1H-pyrazole
  • 5-(sec-Butyl)-3-propyl-1H-pyrazole

Uniqueness

5-(sec-Butyl)-3-isopropyl-1H-pyrazole is unique due to the presence of both a secondary butyl group and an isopropyl group

Properties

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

5-butan-2-yl-3-propan-2-yl-1H-pyrazole

InChI

InChI=1S/C10H18N2/c1-5-8(4)10-6-9(7(2)3)11-12-10/h6-8H,5H2,1-4H3,(H,11,12)

InChI Key

LGBXQGUVHJRHAL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC(=NN1)C(C)C

Origin of Product

United States

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